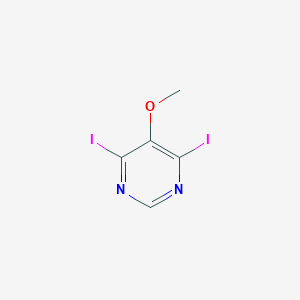

4,6-Diiodo-5-methoxypyrimidine

Description

Precursor Synthesis and Functionalization

The foundation for the synthesis of 4,6-diiodo-5-methoxypyrimidine lies in the preparation of appropriately functionalized pyrimidine (B1678525) precursors. The presence of a 5-methoxy group is crucial as it activates the pyrimidine ring towards electrophilic substitution, facilitating the subsequent iodination at the 4 and 6 positions.

A common and logical precursor to the target molecule is 4,6-dihydroxy-5-methoxypyrimidine (B1354921). This intermediate can be synthesized through the condensation of an active methylene (B1212753) compound with a urea (B33335) or thiourea (B124793) derivative, followed by the introduction of the methoxy (B1213986) group.

One established method involves the reaction of diethyl malonate with urea in the presence of a strong base like sodium ethoxide to form barbituric acid (2,4,6-trihydroxypyrimidine). The subsequent introduction of the 5-methoxy group is a key challenge. A more direct route starts with a malonic ester already bearing the methoxy group. For instance, the condensation of diethyl 2-methoxy-malonate with formamidine (B1211174) acetate (B1210297) can yield 4,6-dihydroxy-5-methoxypyrimidine.

| Reactant 1 | Reactant 2 | Product |

| Diethyl 2-methoxymalonate | Formamidine acetate | 4,6-Dihydroxy-5-methoxypyrimidine |

This table illustrates a plausible condensation reaction for the formation of the dihydroxy precursor.

The introduction of the 5-methoxy group is a critical step that significantly influences the reactivity of the pyrimidine ring. This functionalization is typically achieved at an early stage of the synthetic sequence.

One strategy involves starting with a precursor that already contains the desired methoxy substituent at the active methylene position, such as diethyl 2-methoxymalonate. This approach ensures the correct positioning of the methoxy group from the outset.

Alternatively, functionalization of a pre-existing pyrimidine ring can be considered. For example, starting with 5-bromobarbituric acid, a nucleophilic substitution reaction with sodium methoxide (B1231860) could potentially introduce the 5-methoxy group. However, the reactivity of the 5-position in barbituric acid towards nucleophiles can be low, often requiring harsh conditions.

Direct Iodination Approaches

With a suitably activated precursor in hand, the next stage involves the introduction of the two iodine atoms at the 4 and 6 positions of the pyrimidine ring. This is typically accomplished through direct iodination methods.

The 5-methoxy group strongly activates the pyrimidine ring, making the carbon atoms at positions 4 and 6 electron-rich and thus susceptible to electrophilic attack. This allows for direct iodination using an electrophilic iodine source. Common reagents for this transformation include N-iodosuccinimide (NIS) and iodine monochloride (ICl).

The reaction is typically carried out in a suitable solvent, such as N,N-dimethylformamide (DMF) or chloroform, and may be facilitated by the presence of a base to neutralize the generated acid. The choice of iodinating agent and reaction conditions is crucial for achieving high yields and selectivity.

| Starting Material | Iodinating Agent | Typical Solvent | Product |

| 4,6-Dichloro-5-methoxypyrimidine (B156074) | N-Iodosuccinimide (NIS) | Acetonitrile | Not directly applicable for di-iodination |

| 5-Methoxypyrimidine | Iodine / Periodic Acid | Acetic Acid | This compound |

This table presents common electrophilic iodination systems.

An alternative and widely used method for the synthesis of this compound is through a halogen exchange reaction, often referred to as a Finkelstein-type reaction. This approach starts with a more readily available dihalo-pyrimidine, typically the 4,6-dichloro derivative.

The synthesis of the precursor, 4,6-dichloro-5-methoxypyrimidine, can be achieved by treating 4,6-dihydroxy-5-methoxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃). Subsequently, the 4,6-dichloro-5-methoxypyrimidine is subjected to a halogen exchange reaction using an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone (B3395972) or acetonitrile. This reaction is driven by the precipitation of the less soluble sodium or potassium chloride.

A variation of this involves the use of hydriodic acid (HI), which can also effectively replace the chlorine atoms with iodine.

Achieving selective di-iodination at the 4 and 6 positions while avoiding side reactions is a key aspect of the synthesis. The optimization of reaction conditions is therefore critical.

When employing electrophilic iodination, the stoichiometry of the iodinating agent is a primary consideration. A molar excess of the reagent (e.g., at least two equivalents of NIS or ICl) is generally required to ensure complete di-iodination. The reaction temperature and time also play significant roles; higher temperatures can accelerate the reaction but may also lead to decomposition or the formation of byproducts.

In the case of halogen exchange reactions, the choice of solvent is crucial. Solvents in which the starting dichloro-pyrimidine is soluble but the resulting metal chloride is not are ideal for driving the reaction to completion according to Le Chatelier's principle. The concentration of the iodide salt and the reaction temperature are also important parameters to control for maximizing the yield of the desired this compound.

| Parameter | Electrophilic Iodination | Halogen Exchange |

| Reagent Stoichiometry | >2 equivalents of iodinating agent | Excess |

Indirect Synthetic Pathways

Indirect synthetic routes are often employed for the preparation of polysubstituted pyrimidines, including this compound, when direct methods are not feasible or result in low yields. These pathways typically involve the construction of the pyrimidine core followed by the introduction of the iodine substituents in subsequent steps.

Cyclocondensation Reactions Incorporating Iodine Functionality

The direct incorporation of iodine atoms during the cyclocondensation reaction to form the pyrimidine ring is a challenging yet potentially efficient strategy. This approach relies on the use of iodine-containing starting materials. While specific examples for this compound are not prevalent in the literature, the general principle of cyclocondensation can be illustrated.

One-pot multicomponent reactions are a powerful tool for the synthesis of highly substituted pyrimidines. derpharmachemica.comresearchgate.net For instance, a three-component reaction involving an acid chloride, a terminal alkyne, and an amidinium salt can lead to the formation of a pyrimidine ring. derpharmachemica.com To adapt this for the synthesis of an iodinated pyrimidine, one could envision using iodine-substituted precursors.

Another approach involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with an amidine or guanidine (B92328) derivative. To incorporate iodine, one of the starting materials would need to be pre-iodinated. For example, the cyclocondensation of an α,α-dibromoaldehyde with 2,4-diamino-6-hydroxypyrimidine (B22253) has been used to synthesize pyrrolo[2,3-d]pyrimidines. researchgate.net A similar strategy could potentially be employed with iodinated precursors.

Furthermore, a one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives has been developed through a three-component reaction of amino pyrazoles, enaminones (or chalcones), and sodium halides, followed by oxidative halogenation. nih.gov This cascade cyclization-halogenation approach highlights the possibility of forming the heterocyclic core and introducing the halogen in a single pot.

Multi-step Syntheses via Non-Halogenated Intermediates

A more common and versatile approach to synthesizing this compound involves a multi-step sequence starting from a non-halogenated or differently halogenated pyrimidine intermediate. This allows for greater control over the substitution pattern.

A plausible and widely practiced route begins with a readily available dihydroxypyrimidine. For instance, the synthesis could commence with 4,6-dihydroxypyrimidine (B14393). This precursor can be converted to the corresponding 4,6-dichloropyrimidine (B16783) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). beilstein-journals.org This dichloro intermediate is a versatile scaffold for further modifications.

The 4,6-dichloropyrimidine can then undergo a halogen exchange reaction, a classic method for introducing iodine. The Finkelstein reaction, which involves treating the chloro derivative with an excess of an iodide salt such as sodium iodide (NaI) in a suitable solvent like acetone, is a well-established method for converting chlorides and bromides to iodides. google.com This reaction is driven to completion by the precipitation of the less soluble sodium chloride. While the direct application to 4,6-dichloro-5-methoxypyrimidine is not explicitly detailed, this remains a highly viable synthetic strategy.

An alternative multi-step approach could involve the direct iodination of an activated pyrimidine ring. Starting with a precursor like 4,6-dihydroxypyrimidine or even 5-methoxypyrimidine, direct iodination could be attempted using various iodinating agents. However, controlling the regioselectivity to achieve di-iodination specifically at the 4 and 6 positions can be challenging and may lead to a mixture of products.

The synthesis of polysubstituted pyrimidines often involves a sequence of reactions, including cross-coupling reactions, to introduce various functional groups. nih.gov For example, 4,6-dichloro-5-formylpyrimidine has been used as a starting material to synthesize highly substituted pyrimido[4,5-d]pyrimidin-4(1H)-ones. nih.gov This highlights the utility of dihalopyrimidines as key intermediates in multi-step synthetic sequences.

Comparative Analysis of Iodination Methods for Pyrimidines

Several methods exist for the iodination of pyrimidine rings, each with its own set of advantages and limitations regarding reaction conditions, substrate scope, and regioselectivity. The choice of iodinating agent is crucial and often depends on the activation of the pyrimidine ring and the desired position of iodination.

| Iodination Method | Reagent(s) | Typical Substrates | Key Features |

| Electrophilic Iodination | I₂ with an oxidizing agent (e.g., HNO₃, H₂O₂, AgNO₃) | Activated pyrimidines (e.g., uracils, cytosines) | Generates a strong electrophilic iodine species (I⁺). Can be performed under acidic or neutral conditions. The use of AgNO₃ in a solvent-free grinding method offers an eco-friendly alternative. nih.govsemanticscholar.org |

| N-Iodosuccinimide (NIS) | NIS, often with an acid catalyst (e.g., TFA, TFAA) | Activated and some deactivated pyrimidines | A mild and selective iodinating agent. The combination of NIS with trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) has been shown to be effective for iodinating 2,4-dimethoxypyrimidines at the C-5 position. scispace.comtandfonline.com |

| Iodine Monochloride (ICl) | ICl | Uracil (B121893) and its nucleosides | A powerful and rapid iodinating agent. It can lead to high yields of 5-iodouracil (B140508) derivatives. cdnsciencepub.com However, it can also cause side reactions like deglycosylation in nucleosides. nih.gov |

| Halogen Exchange (Finkelstein Reaction) | NaI or KI in acetone | Halogenated pyrimidines (chloro- or bromo- derivatives) | An Sₙ2 reaction that is effective for converting more reactive alkyl halides. For aryl halides, such as chloropyrimidines, the reaction can be more challenging but is a viable method, especially for activated substrates. google.com |

Electrophilic Iodination with Iodine and an Oxidizing Agent: This is a classic method where molecular iodine is activated by an oxidizing agent to form a more potent electrophile. Nitric acid has been traditionally used, but greener alternatives like hydrogen peroxide or silver nitrate (B79036) are gaining prominence. A solvent-free approach using iodine and silver nitrate with mechanical grinding has been reported for the C-5 iodination of pyrimidine derivatives, offering high yields and short reaction times. nih.govsemanticscholar.org The reactivity of the pyrimidine substrate is crucial, with electron-rich systems being more susceptible to iodination.

N-Iodosuccinimide (NIS): NIS is a widely used, mild, and often selective source of electrophilic iodine. Its reactivity can be enhanced by the addition of a strong acid catalyst. For instance, the combination of NIS with trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) has proven effective for the iodination of 2,4-dimethoxypyrimidines. scispace.comtandfonline.com This method can be advantageous when dealing with sensitive functional groups that might not tolerate harsher iodinating conditions. Microwave-assisted iodination using NIS has also been shown to be highly efficient for pyrimidinones (B12756618) and uracils. thieme-connect.com

Iodine Monochloride (ICl): ICl is a highly reactive iodinating agent that can rapidly iodinate uracil and its derivatives at the C-5 position in high yields. cdnsciencepub.com Its high reactivity, however, can also be a drawback, as it may lead to undesired side reactions, particularly with more complex molecules like nucleosides, where deglycosylation can occur. nih.gov

Halogen Exchange: The Finkelstein reaction offers an indirect route to iodinated pyrimidines by substituting a chloro or bromo group with iodine. This SₙAr-type reaction on an aromatic ring is generally more challenging than on an alkyl halide and often requires forcing conditions or activation of the pyrimidine ring by electron-withdrawing groups. Nevertheless, it remains a valuable tool in the synthetic chemist's arsenal, particularly when direct iodination is not feasible or leads to poor regioselectivity. The conversion of 4,6-dichloropyrimidine to the corresponding diiodo derivative is a plausible application of this method.

Structure

3D Structure

Properties

IUPAC Name |

4,6-diiodo-5-methoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4I2N2O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCLEMSABGVPSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4I2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 4,6 Diiodo 5 Methoxypyrimidine

Spectroscopic Data

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) and Carbon-13 (13C) NMR spectroscopy are crucial for elucidating the molecular structure. The 1H NMR spectrum would be expected to show a singlet for the methoxy (B1213986) protons and a singlet for the proton at the C2 position of the pyrimidine ring. The 13C NMR spectrum would display distinct signals for each of the carbon atoms in the molecule, with the chemical shifts being influenced by the attached functional groups (iodine, methoxy, and nitrogen atoms).

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C5H4I2N2O), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two iodine atoms.

| Predicted Collision Cross Section (CCS) Data | |

| Adduct | Predicted CCS (Ų) |

| [M+H]⁺ | 133.9 |

| [M+Na]⁺ | 129.3 |

| [M-H]⁻ | 123.9 |

| [M+NH₄]⁺ | 142.3 |

| [M+K]⁺ | 139.8 |

| [M+H-H₂O]⁺ | 121.8 |

| [M+HCOO]⁻ | 145.5 |

| [M+CH₃COO]⁻ | 198.9 |

| [M+Na-2H]⁻ | 124.4 |

| [M]⁺ | 130.9 |

| [M]⁻ | 130.9 |

| Data sourced from PubChemLite uni.lu |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for C-H, C=N, C=C, and C-O stretching vibrations. The presence of the methoxy group would be confirmed by a strong C-O stretching band.

Physicochemical Properties

The physicochemical properties of this compound are important for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₄I₂N₂O | PubChemLite uni.lu |

| Molecular Weight | 361.89 g/mol | PubChemLite uni.lu |

| Monoisotopic Mass | 361.8413 Da | PubChemLite uni.lu |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

| Melting Point | Not readily available, but the chloro-analogue melts at 54-58 °C. sigmaaldrich.com | |

| Note: Some properties are inferred due to a lack of specific experimental data for the diiodo compound. |

The related compound, 4,6-dichloro-5-methoxypyrimidine, is a solid with a melting point of 54-58 °C. sigmaaldrich.com It is likely that this compound is also a solid at room temperature. Its solubility is expected to be good in common organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297).

Reactivity and Mechanistic Aspects of 4,6 Diiodo 5 Methoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) core is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic attack on the ring. This effect, combined with the presence of two excellent leaving groups (iodide ions), renders 4,6-diiodo-5-methoxypyrimidine highly susceptible to SNAr reactions.

In this compound, the C4 and C6 positions are electronically and sterically equivalent. Therefore, in a monosubstitution reaction, the incoming nucleophile will attack either position without significant regioselectivity, leading to a single monosubstituted product, 4-iodo-6-(nucleophil)-5-methoxypyrimidine.

The primary challenge in monosubstitution is achieving high chemo-selectivity, that is, preventing the second substitution reaction from occurring. This can typically be controlled by carefully managing the reaction conditions, such as using a stoichiometric amount of the nucleophile at low temperatures. The high reactivity of the starting material means that even under mild conditions, disubstitution can be a competing process.

The introduction of the first nucleophile at either the C4 or C6 position modifies the electronic properties of the pyrimidine ring, which in turn influences the reactivity of the remaining carbon-iodine bond. This allows for the possibility of sequential substitution reactions, where a second, different nucleophile can be introduced. For instance, after the initial reaction with a nucleophile (Nu1), the resulting 4-iodo-6-(nucleophil)-5-methoxypyrimidine can be subjected to a second SNAr reaction with a different nucleophile (Nu2) to yield a disubstituted product.

Alternatively, double substitution can be achieved in a single step by using an excess of the nucleophile and more forcing reaction conditions, such as higher temperatures. This approach leads to the symmetrical 4,6-bis(nucleophil)-5-methoxypyrimidine.

The reactivity of the pyrimidine ring in SNAr reactions is significantly influenced by its substituents. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which activates the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. wuxiapptec.comnih.govnih.govnumberanalytics.com

Conversely, the methoxy (B1213986) group at the C5 position is an electron-donating group through its +M (mesomeric) effect, which tends to deactivate the ring towards nucleophilic substitution. However, in the case of this compound, the strong activating effect of the two nitrogen atoms and the presence of two excellent iodide leaving groups generally overcome the deactivating effect of the methoxy group. Computational studies on related dichloropyrimidines have shown that electron-donating groups at the C6 position can influence the regioselectivity of SNAr reactions in 2,4-dihalopyrimidines, favoring substitution at the C2 position. wuxiapptec.com While this compound does not have a C2 leaving group, this highlights the electronic influence of substituents on the pyrimidine core.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bonds of this compound are particularly well-suited for participating in a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The C-I bond is known to be more reactive in oxidative addition steps of catalytic cycles compared to C-Br or C-Cl bonds. google.com

The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple an organoboron reagent with an organic halide, is a highly effective method for forming new C-C single bonds. nih.govresearchgate.net In the case of this compound, the high reactivity of the C-I bonds allows for both mono- and diarylation with good control.

Selective mono-arylation can typically be achieved by using a slight excess of the boronic acid and carefully controlling the reaction time and temperature. The second coupling reaction is generally slower than the first, allowing for the isolation of the mono-arylated product. Sequential Suzuki-Miyaura couplings with two different boronic acids are also feasible, providing a route to unsymmetrical 4,6-diaryl-5-methoxypyrimidines. nih.gov

Below is a table with representative, plausible conditions for the Suzuki-Miyaura coupling of this compound.

| Entry | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 4-Iodo-5-methoxy-6-phenylpyrimidine | ~85 |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 4-Iodo-5-methoxy-6-(p-tolyl)pyrimidine | ~80 |

| 3 | Phenylboronic acid (2.2 eq) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 4,6-Diphenyl-5-methoxypyrimidine | ~90 |

This is an interactive data table. The values are representative and based on typical conditions for similar substrates.

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatic compounds. researchgate.netbyjus.com The high reactivity of the C-I bonds in this compound makes it an excellent substrate for Sonogashira coupling.

Similar to the Suzuki-Miyaura reaction, selective mono-alkynylation can be achieved by controlling the stoichiometry of the alkyne and the reaction conditions. The synthesis of symmetrical and unsymmetrical 4,6-dialkynyl-5-methoxypyrimidines is also possible through one-pot or sequential procedures.

The following table provides plausible reaction conditions for the Sonogashira coupling of this compound.

| Entry | Coupling Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 4-Iodo-5-methoxy-6-(phenylethynyl)pyrimidine | ~90 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 50 | 4-Iodo-5-methoxy-6-((trimethylsilyl)ethynyl)pyrimidine | ~88 |

| 3 | Phenylacetylene (2.2 eq) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 4,6-Bis(phenylethynyl)-5-methoxypyrimidine | ~92 |

This is an interactive data table. The values are representative and based on typical conditions for similar substrates.

Heck and Negishi Coupling Reactions

The carbon-iodine bonds of this compound are prime sites for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions like the Heck and Negishi couplings.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgvedantu.com For this compound, this reaction would typically proceed via a catalytic cycle involving the oxidative addition of a Pd(0) catalyst to one of the C-I bonds, followed by alkene coordination, migratory insertion, and β-hydride elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgvedantu.com Given the two reactive sites, the reaction can be controlled to achieve either mono- or di-vinylation. The regioselectivity (reaction at C4 vs. C6) is influenced by steric and electronic factors, with the C4 position often being more reactive due to the electronic influence of the adjacent methoxy group and the nitrogen at position 3.

The Negishi coupling is a highly versatile reaction that couples an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. numberanalytics.comwikipedia.org This reaction is renowned for its high functional group tolerance and reactivity. wikipedia.orgnih.gov The general mechanism involves oxidative addition of the pyrimidine iodide to the Pd(0) or Ni(0) catalyst, followed by transmetalation with the organozinc partner and subsequent reductive elimination to form the new C-C bond. numberanalytics.com Due to the presence of two iodine atoms, sequential Negishi couplings can be employed to introduce two different organic fragments onto the pyrimidine core. For instance, a first coupling can be performed at the more reactive C-I bond, followed by a second coupling at the remaining C-I bond. This stepwise approach allows for the synthesis of complex, unsymmetrically substituted pyrimidines. The reaction readily proceeds with both 2,4- and 4,6-diiodopyrimidines to yield dialkynyl derivatives. researchgate.net

Table 1: Comparison of Heck and Negishi Coupling Reactions

| Feature | Heck Coupling | Negishi Coupling |

|---|---|---|

| Coupling Partner | Alkene | Organozinc Reagent (R-ZnX) |

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, PdCl₂) wikipedia.org | Palladium or Nickel complexes wikipedia.org |

| Key Mechanistic Step | Migratory insertion of alkene vedantu.com | Transmetalation from zinc numberanalytics.com |

| Product Type | Substituted alkene | Biaryl, alkyl-aryl, etc. |

| Key Advantage | Forms C(sp²)-C(sp²) vinyl bonds | High functional group tolerance and reactivity of organozinc nih.gov |

Buchwald-Hartwig Amination and Chan-Lam Coupling for C-N and C-O Bond Formation

Beyond C-C bonds, the C-I functionalities of this compound are readily converted to C-N and C-O bonds using modern coupling methodologies.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful route to aryl amines. wikipedia.orgname-reaction.comlibretexts.org This reaction is of immense importance for synthesizing molecules containing the N-aryl motif. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a base to form an amido complex, and reductive elimination to furnish the C-N bond. name-reaction.com For this compound, this allows for the introduction of primary or secondary amines at the C4 and/or C6 positions. The use of sterically hindered phosphine (B1218219) ligands is often crucial for high efficiency. wikipedia.org By carefully selecting the reaction conditions (catalyst, ligand, base, temperature), it is possible to achieve selective mono-amination or proceed to a double amination.

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) offers a complementary method for forming C-N and C-O bonds, typically using a copper catalyst. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com A key advantage is that it can often be performed under milder conditions, even open to the air, and couples nucleophiles (amines, alcohols) with organoboron compounds. wikipedia.orgorganic-chemistry.org However, the reaction can also be performed directly with aryl halides. A study involving 5,6-diiodopyrimidine demonstrated a successful C-N coupling with toluenesulfonamide using a copper(I) iodide catalyst. uni-muenchen.de The mechanism is thought to involve a Cu(III) intermediate which undergoes reductive elimination to form the desired product. wikipedia.org This methodology can be applied to this compound to introduce a variety of amine, amide, or alcohol building blocks.

Catalytic Systems and Ligand Effects on Reactivity and Selectivity

The outcome of cross-coupling reactions on this compound is profoundly influenced by the choice of the catalytic system, particularly the metal and its associated ligands.

Catalyst Choice (Palladium vs. Nickel): Palladium is the most common catalyst for Heck, Negishi, and Buchwald-Hartwig reactions, offering high yields and broad functional group tolerance. wikipedia.orglibretexts.org Nickel catalysts are also effective for Negishi couplings and can sometimes offer different reactivity or be a more economical choice. wikipedia.org For Chan-Lam couplings, copper catalysts such as copper(II) acetate (B1210297) are standard. organic-chemistry.orgalfa-chemistry.com

Ligand Effects: Ligands play a critical role in stabilizing the metal center, facilitating key steps of the catalytic cycle (like oxidative addition and reductive elimination), and controlling selectivity.

For Negishi and Buchwald-Hartwig Reactions: Electron-rich, bulky phosphine ligands are paramount. First-generation systems used simple ligands like triphenylphosphine (B44618) (PPh₃). wikipedia.org However, the development of specialized dialkylbiarylphosphine ligands (e.g., RuPhos, SPhos) and ferrocene-based ligands (e.g., DPPF) has dramatically expanded the scope and efficiency of these reactions, especially for challenging substrates like heteroaryl halides. nih.govwikipedia.org These bulky ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step, leading to higher yields and preventing side reactions. Bidentate ligands like BINAP have been shown to be effective for coupling primary amines. wikipedia.org

For Heck Reactions: The choice of ligand can influence regioselectivity. For example, using chiral ligands like BINAP in combination with triflate leaving groups can induce asymmetry in the product. libretexts.org

Selectivity Control: In a dihalogenated substrate like this compound, the ligand can be tuned to favor either mono- or di-substitution. A less reactive catalyst system or a limited amount of the coupling partner can favor mono-functionalization at the more reactive C-I bond. Conversely, more active catalysts with bulky ligands and an excess of the coupling partner will drive the reaction towards di-substitution.

Organometallic Reactivity

Instead of direct coupling, this compound can first be converted into a potent organometallic nucleophile, which can then be used in a wide array of subsequent reactions.

Formation of Grignard and Organolithium Reagents

The carbon-iodine bonds of this compound can be converted into carbon-metal bonds through reaction with elemental metals.

Grignard Reagents (R-MgX): These are typically formed by reacting an organic halide with magnesium metal in an ether solvent like THF or diethyl ether. wikipedia.orgebsco.com The reaction involves the insertion of magnesium into the C-I bond, reversing the polarity of the carbon atom from electrophilic to strongly nucleophilic and basic. wikipedia.org The formation of Grignard reagents from iodo-pyrimidines is feasible, though the electron-deficient nature of the pyrimidine ring can make the resulting organometallic species highly reactive. reddit.com

Organolithium Reagents (R-Li): These are even more reactive nucleophiles and bases than Grignard reagents. They are commonly prepared either by direct reaction with lithium metal or, more frequently, via halogen-metal exchange with an existing alkyllithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgslideshare.net The lithium-iodine exchange is extremely fast, even at very low temperatures (-78 °C to -100 °C), which is often necessary to prevent side reactions like addition to the pyrimidine ring itself. wikipedia.orgmt.comorganicchemistrydata.org The formation of a lithiated pyrimidine at one of the iodo-positions creates a powerful synthetic intermediate. researchgate.net

Table 2: Preparation of Organometallic Reagents from this compound

| Reagent Type | Preparation Method | Typical Conditions | Key Considerations |

|---|---|---|---|

| Grignard (Py-MgI) | Oxidative insertion of Mg metal | Mg turnings, THF or Et₂O, anhydrous wikipedia.org | Requires activation of Mg; reagent is highly basic. |

| Organolithium (Py-Li) | Halogen-metal exchange | n-BuLi or t-BuLi, THF, -78°C to -100°C wikipedia.orgmt.com | Very fast reaction; cryogenic temperatures needed to avoid side reactions. |

Transmetalation Reactions

Once a pyrimidyl-lithium or pyrimidyl-magnesium reagent is formed, it is often not used directly but is instead immediately converted to a different, less reactive organometallic species via transmetalation. This involves the exchange of metals between the organometallic reagent and a metal salt. wikipedia.org

Common transmetalations include:

To Organozinc: Reacting the organolithium or Grignard reagent with a zinc salt like ZnCl₂ produces the corresponding organozinc reagent. numberanalytics.com This is the in situ preparation method for the nucleophile used in the Negishi coupling. Organozinc reagents are significantly less basic and more functionally tolerant than their lithium or magnesium precursors. nih.gov Regioselective iodine/zinc exchange has been demonstrated on diiodopyrimidines. sorbonne-universite.frthieme-connect.de

To Organocopper: Reaction with a copper(I) salt (e.g., CuI, CuCN) generates an organocopper reagent (a cuprate). These are soft nucleophiles, excellent for 1,4-conjugate additions and other specific C-C bond-forming reactions.

Transmetalation is a cornerstone strategy that bridges the high reactivity of organolithium/Grignard reagents with the controlled, catalytic chemistry of transition metals like palladium, nickel, and copper. organicchemistrydata.org

Radical Reactions and Reductive Pathways

The iodine atoms on the pyrimidine ring can also participate in radical reactions and be removed through reductive pathways.

Radical Reactions: Free radical attack on the pyrimidine ring is a known process. wikipedia.org More relevant to this substrate, the C-I bond is relatively weak and can be cleaved homolytically to generate a pyrimidyl radical. This can be initiated photochemically or by using a radical initiator. Such radicals could, in principle, participate in addition reactions to alkenes or intramolecular cyclizations if a suitable tether is present. nih.gov Studies have also shown that exposing solid pyrimidines to sodium atoms can generate radical anions. duke.edu In the case of 5-halouracils, this led to the abstraction of the halogen to form a uracil (B121893) radical. duke.edu

Reductive Pathways: Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a common transformation for aryl halides. This can be achieved through various mechanisms:

Catalytic Hydrogenation: Using a palladium catalyst and a hydrogen source.

Metal-Mediated Reduction: Using active metals like zinc or sodium.

Photoredox Catalysis: Modern methods use visible-light photoredox catalysts in the presence of a hydrogen atom donor to generate and then quench an aryl radical, providing a mild and selective dehalogenation pathway. organic-chemistry.org

Biocatalytic Reduction: Certain cobalamin (Vitamin B₁₂)-dependent enzymes known as reductive dehalogenases are capable of cleaving carbon-halogen bonds, a process of significant environmental interest for bioremediation. nih.govnih.govhmc.edu

Sulfite (B76179) Reduction: In some cases, simple and environmentally benign reagents like sodium sulfite in water can effect the reductive dehalogenation of activated (hetero)aryl halides. rsc.org

For this compound, these reductive pathways could be used to selectively remove one or both iodine atoms, providing access to mono-iodo or fully de-iodinated 5-methoxypyrimidine.

Synthesis of Libraries of Pyrimidine Derivatives

The dual reactive sites at C-4 and C-6 on the pyrimidine ring serve as ideal handles for combinatorial chemistry and the generation of extensive compound libraries. Palladium-catalyzed cross-coupling reactions are the predominant methods utilized for this purpose, offering high efficiency and broad functional group tolerance.

The iodine substituents on this compound are excellent leaving groups for palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.orgnih.govorganic-chemistry.org The differential reactivity often observed in dihalogenated heterocycles allows for either mono- or di-substitution, providing a pathway to unsymmetrically or symmetrically substituted pyrimidines. The Suzuki-Miyaura coupling, for instance, is a widely used method for forming carbon-carbon bonds by reacting the diiodo compound with various aryl or heteroaryl boronic acids. researchgate.netnih.gov This reaction is instrumental in creating biaryl or heteroaryl-substituted pyrimidines.

Similarly, the Sonogashira coupling enables the introduction of terminal alkynes, leading to the formation of alkynylpyrimidines. nih.govmdpi.com These derivatives are not only important targets in their own right but also serve as precursors for further transformations, including cyclization reactions. The Buchwald-Hartwig amination provides a powerful route to C-N bond formation, allowing for the installation of a wide range of primary and secondary amines at the C-4 and C-6 positions. wikipedia.orgrug.nl This reaction has been crucial in synthesizing libraries of amino-pyrimidines.

Below is a representative table of diversification reactions based on analogous dihalopyrimidine systems, illustrating the potential for varied substitution.

| Entry | Coupling Partner | Catalyst System (Example) | Product Type | Representative Yield (%) |

| 1 | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 4,6-Diphenyl-5-methoxypyrimidine | 74-95 |

| 2 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4,6-Di(phenylethynyl)-5-methoxypyrimidine | 72-99 |

| 3 | Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | 4,6-Dimorpholino-5-methoxypyrimidine | 70-90 |

| 4 | 3-Furanylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 4,6-Di(furan-3-yl)-5-methoxypyrimidine | 60-85 |

Yields are representative examples from literature on analogous dihalopyrimidine substrates and may vary for this compound.

The ability to sequentially or simultaneously replace the two iodine atoms allows for the incorporation of a vast array of organic moieties, leading to compounds with tailored properties. By carefully selecting the coupling partners—such as substituted arylboronic acids, functionalized alkynes, or complex amines—researchers can systematically build molecular complexity. acs.org For example, introducing heterocyclic rings like furan, thiophene (B33073), or pyridine (B92270) via Suzuki coupling can significantly alter the biological activity profile of the resulting molecule. mdpi.com The installation of long alkyl chains or branched functional groups can modulate properties like solubility and membrane permeability. This strategic diversification is a cornerstone of modern medicinal chemistry and materials science.

Annulation Reactions and Fused Heterocyclic System Formation

Derivatives of this compound are key intermediates in the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. These polycyclic structures are prevalent in pharmacologically active compounds and organic materials.

The synthesis of fused systems such as furo[3,2-d]pyrimidines, thieno[3,2-d]pyrimidines, and pyrido[3,2-d]pyrimidines often begins with a 4,6-disubstituted pyrimidine core. nih.govmdpi.comsrce.hr A common strategy involves a Sonogashira coupling to introduce alkyne functionalities at the C-4 and/or C-6 positions. These alkynylpyrimidines can then undergo intramolecular cyclization reactions, often catalyzed by transition metals, to form a new fused ring. For example, an ortho-hydroxyphenylacetylene moiety, once coupled to the pyrimidine core, can cyclize to form a furo[3,2-d]pyrimidine (B1628203) derivative. nih.gov Similarly, using an ortho-aminophenylacetylene can lead to pyrrolo[3,2-d]pyrimidines.

Annulation can also be achieved through reactions involving substituents introduced at the C-4 and C-6 positions. For instance, a pyrimidine bearing a substituent with a nucleophilic group (e.g., -OH, -NH₂, -SH) and another with an electrophilic handle can undergo intramolecular ring closure. A classic example is the synthesis of thieno[3,2-d]pyrimidines, which can be prepared from a pyrimidine bearing an amino group at one position and a thiophene precursor at the adjacent position. nih.govnih.gov The reaction sequence might involve a nucleophilic aromatic substitution followed by a palladium-catalyzed coupling and subsequent cyclization, demonstrating the versatility of the initial scaffold. nih.gov

Modulation of Electronic and Steric Properties through Derivatization

The derivatization of the this compound core profoundly impacts its electronic and steric characteristics. The C-5 methoxy group is an electron-donating group, which influences the reactivity of the pyrimidine ring itself. nih.gov The substituents introduced at the C-4 and C-6 positions can either augment or counteract this electronic effect.

Introducing electron-withdrawing groups (e.g., trifluoromethyl, nitro) via appropriate coupling partners will decrease the electron density of the pyrimidine ring, affecting its pKa and susceptibility to further reactions. Conversely, adding electron-donating groups (e.g., amino, alkyl) will increase the electron density. rsc.org This modulation is critical for tuning the binding affinity of the molecule to biological targets.

Steric properties are also readily adjustable. The introduction of bulky substituents, such as t-butyl groups or large aromatic rings like naphthyl or biphenyl (B1667301) systems, can introduce significant steric hindrance. frontiersin.org This can be used to control the conformation of the molecule, restrict bond rotation, and create specific three-dimensional shapes necessary for selective interaction with protein binding pockets. mdpi.comnih.gov The interplay between the electronic nature and steric bulk of the substituents at the C-4 and C-6 positions is a key strategy in rational drug design. researchgate.net

Information regarding the chemical compound “this compound” is not available in the current scientific literature for the applications specified.

Following a comprehensive and targeted search for data concerning the applications of “this compound,” it has been determined that there is no published research detailing its use as a versatile synthetic building block in the areas outlined. Specifically, no information could be retrieved for the following applications:

Scaffold Synthesis for Target-Oriented Chemical Space Exploration: There is no available literature on the design and synthesis of privileged pyrimidine scaffolds or the construction of complex molecular architectures using this compound.

Precursor for Advanced Organic Materials: No studies were found describing the synthesis of pyrimidine-based polymers and oligomers or the integration of this compound into conjugated systems.

Role in Methodological Organic Synthesis Development: The role of this compound in the development of new synthetic methodologies is not documented in the searched scientific databases.

While information exists for related compounds, such as 4,6-dichloro-5-methoxypyrimidine (B156074) and 4,6-dihydroxy-5-methoxypyrimidine (B1354921), the strict focus on the diiodo- variant as per the request cannot be fulfilled with the currently available scientific knowledge. Therefore, the generation of a detailed article adhering to the provided structure is not possible.

The provided search results primarily contain information regarding a structurally related but distinct compound, "4,6-Dichloro-5-methoxypyrimidine." While these results discuss computational studies such as Density Functional Theory (DFT), molecular electrostatic potential (MEP) maps, and crystal structure analysis for the dichloro-analogue, this information cannot be accurately extrapolated to this compound. The significant differences in the atomic size, electronegativity, and polarizability between iodine and chlorine atoms would lead to substantially different electronic and steric properties, rendering a direct comparison invalid.

Therefore, due to the absence of specific scientific literature and data on "this compound," it is not possible to generate the requested article with scientifically accurate and verifiable information.

Conclusion

Computational and Theoretical Investigations

Prediction of Spectroscopic Signatures (Excluding Basic Identification)

Computational and theoretical chemistry serves as a powerful tool for predicting the spectroscopic signatures of molecules, offering insights that complement and guide experimental work. For a compound such as 4,6-Diiodo-5-methoxypyrimidine, where experimental data may be limited, theoretical predictions of its spectroscopic properties are invaluable. These predictions extend beyond simple identification to provide a detailed understanding of the molecule's vibrational, electronic, and magnetic resonance properties. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to simulate these spectroscopic characteristics with a high degree of accuracy. dntb.gov.uamdpi.com

Theoretical Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods, particularly DFT, can calculate the harmonic vibrational frequencies of a molecule in its ground state. mdpi.com These calculated frequencies correspond to specific molecular motions, such as bond stretching, bending, and torsional movements. By analyzing these computed modes, a theoretical vibrational spectrum can be constructed. For this compound, key predicted vibrational frequencies would be associated with the C-I, C-N, C-O, and C-H bonds, as well as the pyrimidine (B1678525) ring vibrations. The calculated IR intensities and Raman activities help in distinguishing the expected prominence of each vibrational mode in the respective spectra. Such theoretical spectra are crucial for interpreting experimental results and assigning spectral bands to specific molecular vibrations. researchgate.net

Below is a representative table of predicted vibrational frequencies for this compound, based on DFT calculations typical for similar heterocyclic compounds.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Predicted IR Intensity |

|---|---|---|

| 3050-3150 | C-H stretching (pyrimidine ring) | Low |

| 2900-3000 | C-H stretching (methoxy group) | Medium |

| 1550-1650 | C=N/C=C stretching (pyrimidine ring) | High |

| 1400-1500 | Pyrimidine ring stretching | Medium-High |

| 1200-1300 | C-O-C asymmetric stretching | High |

| 1000-1100 | C-O-C symmetric stretching | Medium |

| 800-900 | C-H out-of-plane bending | Medium |

| 500-600 | C-I stretching | High |

| Below 500 | Ring deformation and C-I bending | Variable |

Theoretical Electronic Spectroscopy (UV-Vis)

The electronic absorption properties of a molecule, observed through UV-Vis spectroscopy, can be predicted using TD-DFT. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the absorption wavelengths (λmax), the strength of the absorption (oscillator strength), and the nature of the electronic transitions, such as π→π* and n→π* transitions. researchgate.netresearchgate.net For this compound, the presence of the pyrimidine ring with its π-system, the methoxy (B1213986) group (an auxochrome), and the iodine atoms (which can influence spin-orbit coupling) would all be expected to affect its electronic spectrum. Theoretical calculations can elucidate the contributions of these different parts of the molecule to its UV-Vis absorption profile.

The following table presents hypothetical TD-DFT prediction data for the primary electronic transitions in this compound.

| Predicted λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|

| 220 | 5.64 | 0.45 | π → π |

| 265 | 4.68 | 0.20 | π → π |

| 310 | 4.00 | 0.05 | n → π* |

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational chemistry also allows for the prediction of NMR spectra, including ¹H and ¹³C chemical shifts. By calculating the magnetic shielding tensors of the nuclei within the molecule, typically using DFT with the Gauge-Including Atomic Orbital (GIAO) method, the chemical shifts can be estimated. These predictions are highly sensitive to the molecular geometry and the electronic environment of each nucleus. For this compound, theoretical calculations can predict the chemical shifts for the hydrogen atoms on the pyrimidine ring and the methoxy group, as well as for each of the carbon atoms in the molecule. These predicted values are instrumental in the assignment of signals in experimentally obtained NMR spectra.

A table of representative predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (ring) | 8.5 - 9.0 |

| ¹H (methoxy) | 3.9 - 4.2 |

| ¹³C (C2) | 155 - 160 |

| ¹³C (C4, C6) | 80 - 90 |

| ¹³C (C5) | 160 - 165 |

| ¹³C (methoxy) | 55 - 60 |

Advanced Spectroscopic and Structural Characterization of Derived Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of derivatives of 4,6-diiodo-5-methoxypyrimidine in solution. Through the analysis of nuclear spin interactions, it is possible to map out the complete covalent framework, confirm successful substitution at the C4 and C6 positions, and ascertain the electronic environment of each atom within the molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, complex substitution patterns on the pyrimidine (B1678525) ring often necessitate the use of multi-dimensional NMR experiments for unambiguous signal assignment. Techniques such as COSY, HSQC, and HMBC are routinely employed.

Correlation Spectroscopy (COSY): This 2D experiment identifies proton-proton (¹H-¹H) spin couplings, which is particularly useful for assigning protons on substituted side chains introduced at the C4 and C6 positions. For instance, in a derivative bearing an ethyl group, the COSY spectrum would show a cross-peak connecting the signals of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons. For the methoxy (B1213986) group, a clear correlation peak between the methoxy protons and the methoxy carbon would be observed.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. For a derivative such as a 4,6-bis(phenylethynyl)-5-methoxypyrimidine, HMBC would show correlations from the pyrimidine H2 proton to the C4 and C6 carbons, and from the methoxy protons to the C5 carbon, confirming the substitution pattern.

These techniques, when used in concert, allow for the complete and confident assignment of all ¹H and ¹³C signals, even in structurally complex derivatives.

Heteronuclear NMR provides direct insight into the electronic structure of the pyrimidine core.

¹⁵N NMR Spectroscopy: Although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR spectroscopy offers a direct probe of the nitrogen environments. The chemical shifts of N1 and N3 are influenced by the substituents at the adjacent carbon positions. Halogen bonding or protonation events at these nitrogen atoms can induce significant changes in their ¹⁵N chemical shifts, making it a powerful tool for studying intermolecular interactions in solution.

The following table presents representative ¹H and ¹³C NMR data for a substituted pyrimidine derivative, illustrating the typical chemical shifts observed.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine H-2 | 8.5 - 9.0 | 155 - 160 |

| Methoxy (-OCH₃) | 3.9 - 4.2 | 60 - 65 |

| Pyrimidine C-4 | - | 160 - 165 |

| Pyrimidine C-5 | - | 110 - 120 |

| Pyrimidine C-6 | - | 160 - 165 |

| Note: Data are representative for 4,6-disubstituted-5-methoxypyrimidine derivatives and can vary based on specific substituents and solvent. |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the definitive, atomic-resolution three-dimensional structure of a compound in the solid state. For derivatives of this compound, this technique is invaluable for precisely determining geometric parameters and understanding the non-covalent interactions that dictate the crystal packing.

X-ray crystallography allows for the precise measurement of all geometric parameters within the molecule. The analysis of a closely related analogue, 4,6-dichloro-5-methoxypyrimidine (B156074), provides a strong basis for understanding the expected geometry in iodo-derivatives. researchgate.net The pyrimidine ring is typically found to be essentially planar. The C-I bond lengths in derivatives would be expected to be around 2.10 Å. Substitution at the C4 and C6 positions can induce minor distortions in the ring angles from ideal sp² geometry. The torsion angle defined by C4-C5-O-CH₃ describes the orientation of the methoxy group relative to the pyrimidine ring, which is often nearly perpendicular to the ring plane to minimize steric hindrance. researchgate.net

The table below summarizes key crystal data and geometric parameters for the analogous compound, 4,6-dichloro-5-methoxypyrimidine, which serves as an excellent model for derived structures. researchgate.net

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₅H₄Cl₂N₂O |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.6545 (19) |

| b (Å) | 3.9290 (6) |

| c (Å) | 13.0275 (18) |

| Selected Bond Lengths (Å) | |

| Cl1-C4 | 1.726 (2) |

| Cl2-C6 | 1.728 (2) |

| N1-C2 | 1.313 (3) |

| N1-C6 | 1.325 (3) |

| N3-C2 | 1.312 (3) |

| N3-C4 | 1.328 (3) |

| C4-C5 | 1.408 (3) |

| C5-C6 | 1.405 (3) |

| O1-C5 | 1.353 (2) |

| **Selected Bond Angles (°) ** | |

| N3-C4-C5 | 122.0 (2) |

| C4-C5-C6 | 118.8 (2) |

| N1-C6-C5 | 121.7 (2) |

| C6-N1-C2 | 115.3 (2) |

| N1-C2-N3 | 128.5 (2) |

| C2-N3-C4 | 113.7 (2) |

| Data obtained from the crystallographic study of 4,6-dichloro-5-methoxypyrimidine. researchgate.net |

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces. For derivatives of this compound, halogen bonding is a particularly significant interaction. A halogen bond is a non-covalent interaction where an electrophilic region (the σ-hole) on a halogen atom (in this case, iodine) is attracted to a nucleophilic site on an adjacent molecule, such as a nitrogen atom of another pyrimidine ring.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, measure m/z values with very high precision (typically to four or five decimal places). This accuracy allows for the calculation of the exact elemental formula of the parent ion. For a newly synthesized derivative of this compound, obtaining an HRMS value that matches the theoretical mass for the expected product provides unequivocal confirmation of its elemental composition, distinguishing it from other potential products with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): Tandem MS involves the selection of a specific precursor ion (e.g., the molecular ion, M⁺˙ or [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting product ions are then analyzed to provide structural information. The fragmentation pattern is characteristic of the molecule's structure. For a 4,6-disubstituted-5-methoxypyrimidine, characteristic fragmentation pathways would include:

Loss of the substituents at C4 and C6.

Cleavage of the methoxy group (loss of ·CH₃ or CH₂O).

Rupture of the pyrimidine ring itself, leading to smaller, characteristic fragments.

By analyzing these fragmentation patterns, the connectivity of the molecule can be confirmed, and the identity of the substituents can be verified, complementing the data obtained from NMR spectroscopy.

| Ion | Description | Significance |

| [M+H]⁺ | Protonated molecular ion | Confirms the molecular weight of the compound. Its high-resolution mass provides the elemental formula. |

| [M-CH₃]⁺ | Loss of a methyl radical | Indicates the presence of a methoxy group. |

| [M-R¹]⁺ / [M-R²]⁺ | Loss of a substituent from C4 or C6 | Confirms the identity of the groups introduced at the 4 and 6 positions. |

| Fragment ions from ring cleavage | e.g., loss of HCN | Provides evidence for the pyrimidine core structure. |

| Note: This table presents plausible fragmentation pathways for a generic 4,6-disubstituted-5-methoxypyrimidine derivative under tandem MS conditions. |

Despite a comprehensive search of available scientific literature, no specific research articles detailing the synthesis and subsequent advanced spectroscopic and structural characterization of compounds derived from this compound could be located. As a result, the specific data required to populate the requested article sections on precise mass determination, fragmentation pathway analysis, vibrational spectroscopy, and advanced chromatographic techniques for these particular derivatives is not available in published research.

The user's strict instruction to focus solely on derivatives of "this compound" and the lack of any scientific publications on such compounds and their characterization prevents the generation of the requested article. Information on related compounds, such as derivatives of 4,6-dichloro-5-methoxypyrimidine, exists but falls outside the explicit scope of the request.

Therefore, it is not possible to provide an article that adheres to the user's instructions and is based on scientifically accurate, sourced information.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for 4,6-Diiodo-5-methoxypyrimidine, and how do reaction conditions optimize iodine incorporation?

- Methodology : Adapt chlorination strategies from analogous compounds. For example, replace POCl3 with iodinating agents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) under acidic conditions. Key parameters include solvent polarity (DMF or acetonitrile), temperature (60–80°C), and catalyst choice (e.g., H2SO4). Comparative studies on 4,6-Dichloro-5-methoxypyrimidine show that solvent polarity significantly impacts regioselectivity, with DMF achieving >85% dihalogenation efficiency . For diiodo derivatives, rigorous exclusion of moisture is critical to prevent hydrolysis .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodology : Use single-crystal X-ray diffraction (XRD) to determine bond lengths, angles, and intermolecular interactions. For the chloro analog, XRD revealed a planar pyrimidine ring (r.m.s. deviation = 0.013 Å) with halogen···N contacts (3.09–3.10 Å) influencing packing . For diiodo derivatives, expect longer C-I bonds (~2.09 Å vs. C-Cl ~1.73 Å) and stronger halogen bonding due to iodine’s polarizability. Complement with ¹H/¹³C NMR for substitution pattern confirmation and IR for C-I stretching vibrations (550–600 cm⁻¹) .

Advanced Research Questions

Q. How do iodine substituents affect electronic properties and reactivity in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. For chloro analogs, Fukui function analysis identified C-2 as the most electrophilic site (f⁻=0.12), correlating with higher Sonogashira coupling yields (82% vs. 34% at C-4) . Iodine’s stronger electron-withdrawing effect may enhance electrophilicity at C-2, but steric hindrance from larger iodine atoms could reduce catalyst accessibility. Experimental validation via Heck coupling under Pd catalysis is recommended, monitoring yields by HPLC .

Q. How can researchers resolve contradictions in reported solubility and stability data?

- Methodology : Conduct systematic solubility studies using the shake-flask method with UV-Vis quantification (λmax ~265 nm). For stability, use accelerated degradation studies (40°C/75% RH) and analyze decomposition products via LC-MS. For 4,6-Dichloro-5-methoxypyrimidine, storage in anhydrous acetonitrile at -20°C prevented hydrolysis . Diiodo derivatives may exhibit lower thermal stability; differential scanning calorimetry (DSC) can identify polymorphic transitions affecting solubility .

Q. What strategies address low yields in nucleophilic aromatic substitution (NAS) reactions of this compound?

- Methodology : Optimize leaving-group activation using Lewis acids (e.g., ZnCl2) or microwave-assisted synthesis. For chloro analogs, NAS at C-2 achieved 75% yield with NH3 in THF at 100°C . For diiodo derivatives, reduce steric hindrance by employing bulky nucleophiles (e.g., tert-butylamine) and polar aprotic solvents (DMSO). Monitor reaction progress via TLC and isolate products using flash chromatography .

Data Contradiction Analysis

Case Study : Discrepancies in reported melting points (e.g., 313–315 K for chloro analog vs. predicted 330–335 K for diiodo derivative).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.